Isobutyl octanoate - 5461-06-3

Isobutyl octanoate

Catalog Number: EVT-304605
CAS Number: 5461-06-3
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isobutyl octanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl octanoate has been primarily detected in urine. Within the cell, isobutyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm.
Synthesis Analysis
  • Esterification: The most common method involves the direct esterification of octanoic acid with isobutanol in the presence of an acid catalyst, typically sulfuric acid. [] The reaction is reversible, and the yield of isobutyl octanoate can be improved by removing water from the reaction mixture.
  • Transesterification: This method employs enzymatic transesterification of coconut oil with fusel oil, catalyzed by lipase. [] This method allows for the synthesis of various aroma-active octanoic acid esters, including isobutyl octanoate, alongside other valuable fatty acid esters.
Molecular Structure Analysis
  • Hydrolysis: Isobutyl octanoate can be hydrolyzed back to octanoic acid and isobutanol under acidic or basic conditions. [] The rate of hydrolysis is influenced by factors such as temperature, pH, and ethanol concentration.
Physical and Chemical Properties Analysis
  • Odor: It possesses a strong, fruity, and floral aroma reminiscent of pineapple, apple, and other fruits. [, , , ]
  • Solubility: Isobutyl octanoate is sparingly soluble in water but readily soluble in organic solvents like ethanol, ether, and methylene chloride. [, ]
Applications
  • Food and Beverage Industry: Isobutyl octanoate is used as a flavoring agent in various food products, including beverages, candies, and baked goods. Its fruity aroma profile enhances the sensory experience of these products. [, ] For example, it contributes to the characteristic aroma of top-fermented wheat beer. []
  • Winemaking: Isobutyl octanoate is a naturally occurring component in many wines, influencing their overall aroma profile. The concentration of isobutyl octanoate in wine can be affected by various factors, including grape variety, fermentation conditions, and aging. [, , , , , , ] For instance, studies have shown that sequential inoculation with Lachancea thermotolerans in Moschofilero wine fermentation can significantly increase the levels of isobutyl acetate, enhancing its fruity and floral aroma. []
  • Insect Attractants: Research indicates that isobutyl octanoate, along with other volatile compounds, exhibits attractive properties towards certain insects, particularly the West Indian fruit fly (Anastrepha obliqua). [] This property makes it a potential candidate for developing environmentally friendly pest control strategies.

Ethyl Butyrate

    Compound Description: Ethyl butyrate is a colorless liquid ester with a fruity aroma, often described as pineapple-like or strawberry-like. It is commonly found in various fruits and fermented beverages. [] In alcoholic beverages like beer and wine, ethyl butyrate is considered a significant contributor to the fruity and fermented aroma profile. [, ]

Isobutyl Butyrate

    Compound Description: Isobutyl butyrate is an ester with a fruity, ethereal, and slightly rum-like aroma. [] It is found in various fruits and is also produced during fermentation processes. [] In beer, particularly those brewed with sorghum, isobutyl butyrate significantly contributes to the overall aroma profile. []

Ethyl Octanoate

    Compound Description: Ethyl octanoate is an ester with a strong fruity aroma, often described as pear-like or grape-like. [, , , , ] It is found naturally in various fruits and is a significant contributor to the aroma of fermented beverages like beer and wine. [, , , , , , , , , , , , ] Studies have shown that fermentation temperature significantly influences the production and retention of ethyl octanoate in wine. [, ]

Isoamyl Acetate

    Compound Description: Isoamyl acetate, also known as isopentyl acetate, is an ester with a strong banana or pear-like aroma. [, , ] It is a significant contributor to the aroma of various fruits and is also produced during fermentation, playing a vital role in the aroma profile of alcoholic beverages like beer and wine. [, , , , , , , , ] The production of isoamyl acetate during fermentation is known to be influenced by the yeast strain used. []

Isobutyl Acetate

    Compound Description: Isobutyl acetate is an ester with a strong, fruity aroma often described as banana-like or apple-like. [, , , , ] It is naturally present in various fruits and is also produced during fermentation, influencing the aroma of beer, wine, and other fermented beverages. [, , , , , , , , ]

Properties

CAS Number

5461-06-3

Product Name

Isobutyl octanoate

IUPAC Name

2-methylpropyl octanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3

InChI Key

CFQRBRGFNFRMBD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(C)C

Canonical SMILES

CCCCCCCC(=O)OCC(C)C

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